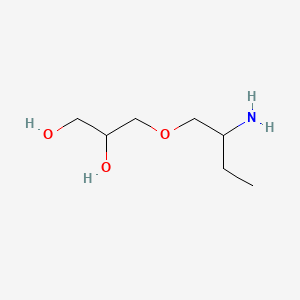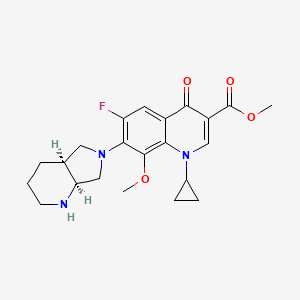
Moxifloxacin Methyl Ester
Descripción general
Descripción
Moxifloxacin Methyl Ester is a derivative of Moxifloxacin, a fourth-generation synthetic fluoroquinolone antibacterial agent . It has a molecular formula of C22H26FN3O4 and a molecular weight of 415.5 g/mol .
Synthesis Analysis
The synthesis of Moxifloxacin Methyl Ester involves the addition of different phenol and alkyl halide at the third position of the carboxylic group with an esterification reaction . The structures of the synthesized derivatives are characterized by spectroscopic techniques such as 1H NMR, FT-IR, and mass-spectrometry .Molecular Structure Analysis
The molecular structure of Moxifloxacin Methyl Ester is characterized by the presence of a cyclopropyl-fluoroquinolone nucleus bearing a methoxy group at the C8 position and a methyl ester group at the C3 position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Moxifloxacin Methyl Ester include the addition of different phenol and alkyl halide at the third position of the carboxylic group with an esterification reaction . This process results in the formation of several derivatives of Moxifloxacin .Aplicaciones Científicas De Investigación
Antibacterial Activity
Moxifloxacin Methyl Ester: derivatives have been synthesized to combat bacterial resistance. These derivatives exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. For instance, some derivatives showed enhanced activity against S. typhi , P. mirabilis , P. aeruginosa , S. flexneri , and B. subtilis when compared to moxifloxacin .
Antifungal Efficacy
In addition to antibacterial properties, certain moxifloxacin ester derivatives have demonstrated improved antifungal activity. They have been tested against fungi such as F. solani and T. rubrum , showing better anti-fungal activity than the parent compound .
Enzymatic Inhibition
The synthesized moxifloxacin ester derivatives have also been evaluated for their enzymatic activity against enzymes like urease and carbonic anhydrase. One particular derivative, referred to as C2, was identified as a potent inhibitor of the urease enzyme, which is significant for certain therapeutic applications .
Ocular Drug Delivery
A novel topical in situ gel system containing moxifloxacin has been designed to enhance ocular penetration and therapeutic performance. This system aims to improve the bioavailability of moxifloxacin for the treatment of ocular infections. The in vivo pharmacokinetics data indicates a significant improvement in moxifloxacin bioavailability from this gel system compared to conventional eye drops .
Pharmacological Evaluation
The pharmacological evaluation of moxifloxacin ester derivatives includes characterizing their structures through spectroscopic techniques such as 1H NMR , FT-IR , and mass spectrometry. This evaluation is crucial for understanding the properties and potential applications of these derivatives .
Drug Resistance Overcoming
The modification of moxifloxacin to create its ester derivatives is a strategic approach to overcome drug resistance. By altering the carboxylic acid group at the 3rd position, these derivatives can potentially bypass resistance mechanisms and retain or enhance antimicrobial activity .
Mecanismo De Acción
Target of Action
Moxifloxacin Methyl Ester, a derivative of Moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The bactericidal action of Moxifloxacin Methyl Ester results from the inhibition of these enzymes . This inhibition prevents the supercoiling of bacterial DNA, thereby inhibiting cell replication .
Biochemical Pathways
The inhibition of topoisomerase II and IV affects the DNA replication and transcription pathways in bacteria . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death
Pharmacokinetics
Moxifloxacin, the parent compound of Moxifloxacin Methyl Ester, is rapidly absorbed in humans with a high bioavailability of approximately 90% . It has a plasma half-life between 11.4–15.2 hours, indicating a once-daily treatment regimen . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by Moxifloxacin Methyl Ester leads to the cessation of bacterial growth and eventually bacterial death . This makes it an effective antibiotic against both Gram-positive and Gram-negative bacteria .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-21-18-14(20(27)15(22(28)30-2)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,3-7,9,11H2,1-2H3/t12-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHHABNOWGLMO-YVEFUNNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733210 | |
| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moxifloxacin Methyl Ester | |
CAS RN |
721970-35-0 | |
| Record name | Moxifloxacin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOXIFLOXACIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222ZHG2RNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



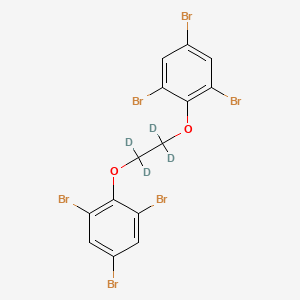

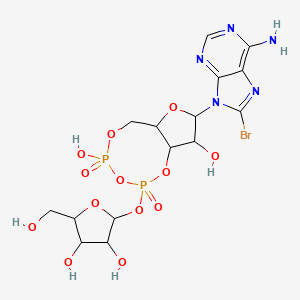
![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

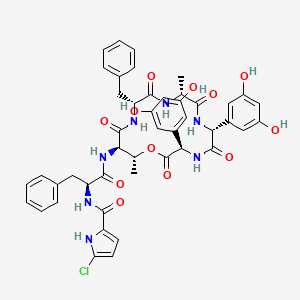
![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)
![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)
